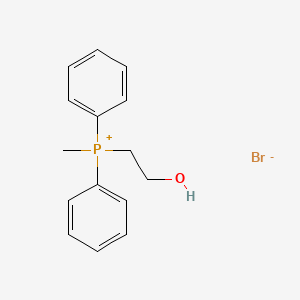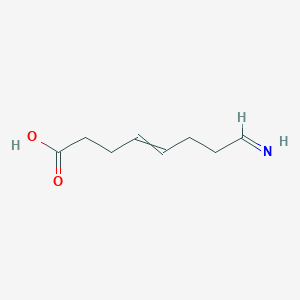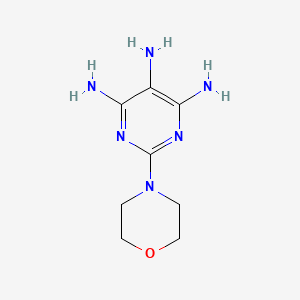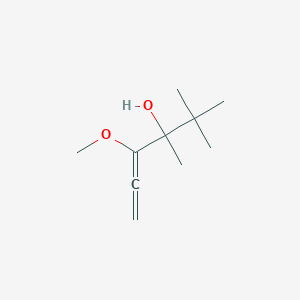![molecular formula C22H23N3 B14583517 3,4,7-Triazabicyclo[4.1.0]hepta-2,4-diene, 7-cyclohexyl-2,5-diphenyl- CAS No. 61165-27-3](/img/structure/B14583517.png)
3,4,7-Triazabicyclo[4.1.0]hepta-2,4-diene, 7-cyclohexyl-2,5-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,7-Triazabicyclo[410]hepta-2,4-diene, 7-cyclohexyl-2,5-diphenyl- is a complex organic compound known for its unique bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,7-Triazabicyclo[4.1.0]hepta-2,4-diene, 7-cyclohexyl-2,5-diphenyl- typically involves the reaction of N-propargylic β-enaminones with acetylene dicarboxylates. The reaction is carried out in a nitrogen atmosphere to prevent oxidation and is usually performed in dry acetonitrile at elevated temperatures (around 60°C) for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3,4,7-Triazabicyclo[4.1.0]hepta-2,4-diene, 7-cyclohexyl-2,5-diphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in a polar solvent.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or reduced bicyclic structures.
Substitution: Formation of substituted triazabicyclo compounds.
Applications De Recherche Scientifique
3,4,7-Triazabicyclo[4.1.0]hepta-2,4-diene, 7-cyclohexyl-2,5-diphenyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 3,4,7-Triazabicyclo[4.1.0]hepta-2,4-diene, 7-cyclohexyl-2,5-diphenyl- involves its interaction with various molecular targets. The compound’s bicyclic structure allows it to participate in unique chemical reactions, potentially interacting with enzymes or receptors in biological systems. The exact pathways and molecular targets are still under investigation, but its reactivity suggests it could modulate biochemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,5-Diphenyl-3,4-diazabicyclo[4.1.0]hepta-2,4-diene
- 7,7-Dimethyl-2,5-diphenylbicyclo[4.1.0]hepta-2,4-diene
- 1,2,3,4,5,6-Hexamethyl-7-phenyl-7-azabicyclo[2.2.1]hepta-2,5-diene
Uniqueness
3,4,7-Triazabicyclo[4.1.0]hepta-2,4-diene, 7-cyclohexyl-2,5-diphenyl- is unique due to its triazabicyclo structure, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in organic synthesis and industrial processes.
Propriétés
Numéro CAS |
61165-27-3 |
|---|---|
Formule moléculaire |
C22H23N3 |
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
7-cyclohexyl-2,5-diphenyl-3,4,7-triazabicyclo[4.1.0]hepta-2,4-diene |
InChI |
InChI=1S/C22H23N3/c1-4-10-16(11-5-1)19-21-22(25(21)18-14-8-3-9-15-18)20(24-23-19)17-12-6-2-7-13-17/h1-2,4-7,10-13,18,21-22H,3,8-9,14-15H2 |
Clé InChI |
POFUYVXRFJMEDO-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)N2C3C2C(=NN=C3C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Oxo-4-{[(4-oxoazetidin-2-yl)sulfanyl]methyl}-2,5-dihydrofuran-3-yl acetate](/img/structure/B14583446.png)
![(NE)-N-[(1-dodecylpyridin-1-ium-2-yl)methylidene]hydroxylamine](/img/structure/B14583458.png)

![2,2'-[Propane-1,3-diylbis(nitroazanediyl)]diacetic acid](/img/structure/B14583469.png)
![4,4'-[(Phenylethynyl)phosphanediyl]bis(N,N-dimethylaniline)](/img/structure/B14583473.png)
![6-Fluoro-1-[(4-iodophenyl)methyl]-4-methylquinolin-2(1H)-one](/img/structure/B14583474.png)
![1H-Isoindole-1,3(2H)-dione, 2-[(1R)-1-methylheptyl]-](/img/structure/B14583476.png)
![1H-Cycloprop[b]anthracene, 1,1-dichloro-1a,2,3,8,9,9a-hexahydro-](/img/structure/B14583484.png)
![N-[(2-Nitrophenyl)sulfanyl]-L-alanyl-L-leucylglycine](/img/structure/B14583492.png)



![1-Chloro-N,N-dimethyl-1-[4-(trimethylsilyl)phenyl]boranamine](/img/structure/B14583526.png)
